NSC 617145

Description

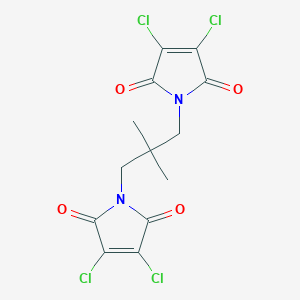

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl4N2O4/c1-13(2,3-18-9(20)5(14)6(15)10(18)21)4-19-11(22)7(16)8(17)12(19)23/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOXPBOKDABARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C(=O)C(=C(C1=O)Cl)Cl)CN2C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203115-63-3 | |

| Record name | 203115-63-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of NSC 617145

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 617145 is a potent and selective small molecule inhibitor of Werner syndrome (WRN) helicase, a critical enzyme involved in maintaining genomic stability. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its direct enzymatic inhibition, downstream cellular consequences, and its synergistic effects with DNA-damaging agents. The guide summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, DNA repair, and drug development.

Core Mechanism of Action: Selective Inhibition of WRN Helicase

This compound functions as a selective inhibitor of the ATP-dependent helicase activity of the WRN protein.[1] It exhibits a concentration-dependent inhibitory effect on WRN's ability to unwind DNA structures, a crucial step in various DNA metabolic processes, including replication, repair, and recombination. Notably, this compound does not significantly affect the exonuclease activity of WRN.[2] Its selectivity for WRN helicase has been demonstrated over other human RecQ helicases such as BLM, FANCJ, ChlR1, RecQ, and UvrD.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against WRN helicase and its effects on cancer cell proliferation are summarized below.

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 (WRN Helicase Inhibition) | 230 nM | In vitro helicase assay | [1][2] |

| IC50 (Apoptosis Induction) | 0.13 ± 0.047 µM | C91PL (HTLV-1-transformed cell line) | [3] |

| 0.32 ± 0.013 µM | Normal resting PBMCs | [3] | |

| Cell Proliferation Inhibition | ~98% inhibition at 0.75-3 µM (24-72h) | HeLa | [1] |

| Significant reduction at 0.25 µM (4 days) | LMY1 | [3] | |

| Synergistic inhibition with Mitomycin C (9.4 nM) at 0.125 µM | FA-D2-/- cells | [1][2] |

Cellular Consequences of WRN Helicase Inhibition

The inhibition of WRN helicase by this compound triggers a cascade of cellular events, primarily centered around the induction of DNA damage and the disruption of DNA repair processes.

Induction of DNA Double-Strand Breaks and Chromosomal Abnormalities

Treatment of cells with this compound leads to the accumulation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[1] This is evidenced by a significant increase in the formation of γ-H2AX foci, a well-established marker for DSBs.[2] The accumulation of unresolved DNA repair intermediates due to WRN inhibition ultimately results in chromosomal abnormalities.[1]

Cell Cycle Arrest and Apoptosis

This compound has been shown to induce cell cycle arrest, particularly in the S-phase, in certain cancer cell lines such as HTLV-1-transformed adult T-cell leukemia cells.[3] The sustained DNA damage and genomic instability triggered by the compound ultimately lead to the activation of apoptotic pathways, resulting in programmed cell death.[3]

Synergistic Effects with DNA Cross-linking Agents

A key characteristic of this compound is its potent synergistic activity with DNA interstrand cross-linking (ICL) agents, such as Mitomycin C (MMC).[1][2] In cells deficient in the Fanconi Anemia (FA) pathway, a major ICL repair pathway, co-treatment with this compound and low concentrations of MMC leads to a dramatic increase in DSBs and a significant reduction in cell proliferation.[1][2][4] This suggests that when the primary ICL repair pathway is compromised, cells become highly dependent on WRN for survival, making them exquisitely sensitive to its inhibition.

Signaling Pathways Influenced by this compound

While this compound directly targets WRN helicase, its mechanism of action has downstream implications for critical signaling pathways that govern cellular responses to DNA damage, including the p53 and NF-κB pathways.

Indirect Modulation of the p53 Pathway

The WRN protein is known to physically and functionally interact with the tumor suppressor protein p53. This interaction is important for p53-dependent transcriptional activation and the induction of p53 in response to DNA damage. By inhibiting WRN, this compound can indirectly interfere with the normal p53-mediated DNA damage response, potentially influencing cell fate decisions between cell cycle arrest, senescence, and apoptosis.

Caption: Indirect influence of this compound on the p53 pathway.

Potential Impact on NF-κB Signaling

Research has indicated that the WRN protein can act as a coactivator of the NF-κB transcription factor. By binding to the RelA/p50 subunits of NF-κB, WRN can enhance the transactivation of NF-κB target genes. Therefore, inhibition of WRN by this compound may lead to a reduction in NF-κB-mediated gene expression, which could have implications for inflammatory responses and cell survival.

Caption: Potential impact of this compound on NF-κB signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro WRN Helicase Inhibition Assay

This assay measures the ability of this compound to inhibit the DNA unwinding activity of purified WRN protein.

-

Materials:

-

Recombinant human WRN helicase

-

Forked DNA substrate labeled with a fluorophore and a quencher

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 1 mM DTT, 100 µg/mL BSA)

-

This compound stock solution in DMSO

-

384-well plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the WRN enzyme to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding the DNA substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the fluorescence intensity. An increase in fluorescence indicates DNA unwinding.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

-

Cell Proliferation Assay (WST-1)

This colorimetric assay assesses the effect of this compound on the metabolic activity of viable cells, which is proportional to cell number.

-

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

WST-1 reagent

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control).

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the DMSO control.

-

Immunofluorescence Assay for DNA Damage (γ-H2AX Foci)

This assay visualizes and quantifies the formation of DSBs in cells treated with this compound.

-

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound (e.g., 0.25 µM for HeLa cells) or DMSO for the desired time.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-γ-H2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the number of γ-H2AX foci per cell.

-

Caption: Workflow for assessing DNA damage via γ-H2AX foci formation.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Materials:

-

Suspension or adherent cells

-

This compound

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound (e.g., logarithmic doses from 0.02 to 2 µM for C91PL cells) or DMSO.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Conclusion

This compound is a valuable research tool for investigating the roles of WRN helicase in DNA metabolism and for exploring novel therapeutic strategies, particularly in cancers with deficiencies in DNA repair pathways like Fanconi Anemia. Its selective inhibition of WRN helicase leads to the accumulation of DNA damage, cell cycle arrest, and apoptosis. The synergistic effect of this compound with DNA cross-linking agents highlights its potential for combination therapies. Further research into the indirect effects of WRN inhibition on p53 and NF-κB signaling may uncover additional layers of its mechanism of action and broaden its therapeutic applicability. This technical guide provides a solid foundation for researchers to design and interpret experiments involving this potent WRN inhibitor.

References

An In-depth Technical Guide to NSC 617145: A Potent Inhibitor of WRN Helicase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Werner Syndrome (WRN) helicase, a member of the RecQ helicase family, is a critical enzyme in the maintenance of genomic stability, playing pivotal roles in DNA replication, repair, and recombination. Emerging evidence has identified WRN as a synthetic lethal target in cancers exhibiting microsatellite instability (MSI-H), a hallmark of deficient DNA mismatch repair (MMR). This dependency has propelled the investigation of small molecule inhibitors targeting WRN's enzymatic functions. Among these, NSC 617145 has been identified as a potent and selective inhibitor of WRN helicase activity. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical and cellular effects, and the experimental protocols utilized to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of WRN inhibition as a therapeutic strategy for MSI-H cancers and other relevant disease contexts.

Introduction to this compound

This compound is a small molecule that has been characterized as a selective inhibitor of the Werner Syndrome (WRN) helicase. Its chemical formula is C₁₃H₁₀Cl₄N₂O₄ with a molecular weight of 400.04 g/mol . It has been shown to inhibit the DNA unwinding activity of WRN helicase in a concentration-dependent manner.[1][2] This inhibitory action is central to its biological effects, which include the induction of DNA double-strand breaks (DSBs), cell cycle arrest, and apoptosis, particularly in cellular contexts that are reliant on WRN for survival.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Reference(s) |

| WRN Helicase Inhibition IC₅₀ | 230 nM | [1][2][3] |

| WRN Helicase Inhibition IC₅₀ | 250 nM | [5][6] |

Table 2: Selectivity of this compound

| Helicase | Inhibition at 5 µM this compound | Reference(s) |

| BLM | No significant inhibition | [1][2] |

| FANCJ | No significant inhibition | [1][2] |

| ChlR1 | No significant inhibition | [1][2] |

| RecQ | No significant inhibition | [1][2] |

| UvrD | No significant inhibition | [1][2] |

| RECQ1 | ~7% inhibition | [1][2] |

Table 3: Cellular Activity of this compound

| Cell Line | Effect | Concentration | Reference(s) |

| HeLa | 98% inhibition of proliferation | 0.75-3 µM (24-72 hours) | [3] |

| HeLa | ~18-fold increase in γ-H2AX foci | 0.25 µM | [1][2] |

| U2OS | 80% inhibition of proliferation | 1.5 µM (after 2 days) | [1] |

| FA-D2⁻/⁻ | Synergistic inhibition of proliferation with Mitomycin C (9.4 nM) | 0.125 µM | [2][3] |

| HTLV-1 transformed ATL cells | Induction of cell cycle arrest and apoptosis | Not specified | [7] |

Mechanism of Action

This compound exerts its biological effects primarily through the direct inhibition of the WRN helicase's ATP-dependent DNA unwinding activity.[1][2] While it also inhibits the ATPase activity of WRN, this effect is less potent than its impact on helicase function.[1] Notably, this compound does not affect the exonuclease activity of WRN.[1][2]

The inhibition of WRN helicase leads to the accumulation of unresolved DNA replication and repair intermediates. In cancer cells with microsatellite instability (MSI-H), which already have a compromised DNA mismatch repair system, the loss of WRN function is particularly detrimental, leading to a synthetic lethal phenotype.[8] This results in the formation of DNA double-strand breaks (DSBs), activation of DNA damage response pathways, and ultimately, apoptotic cell death.[1][3][8]

Furthermore, this compound has been observed to induce the binding of WRN to chromatin, followed by proteasome-mediated degradation of the WRN protein.[1][2][3] This dual action of inhibiting WRN's function and promoting its degradation enhances its overall efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro WRN Helicase Activity Assay (Radiometric)

This assay measures the ability of WRN helicase to unwind a radiolabeled forked duplex DNA substrate in the presence of this compound.

-

Materials:

-

Purified recombinant full-length WRN protein

-

Forked duplex DNA substrate (FORKR), with one strand radiolabeled (e.g., with ³²P)

-

Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 2.5 µg/ml calf thymus DNA

-

ATP solution (2 mM final concentration)

-

This compound or other test compounds dissolved in DMSO

-

2X STOP dye: EDTA, glycerol, bromophenol blue, xylene cyanol

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager system

-

-

Procedure:

-

Prepare reaction mixtures by adding 15 µL of reaction buffer to microcentrifuge tubes.

-

Add 1 µL of this compound at various final concentrations (e.g., 0.5–100 µM) or DMSO as a vehicle control.

-

Add 1 µL of purified WRN protein (e.g., 1 nM final concentration) to each reaction and incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 3 µL of a substrate mix containing the radiolabeled FORKR substrate (0.5 nM final concentration) and ATP (2 mM final concentration).

-

Incubate the reactions at 37°C for 15 minutes.

-

Stop the reactions by adding 20 µL of 2X STOP dye.

-

Resolve the reaction products on a non-denaturing polyacrylamide gel.

-

Visualize the separated substrate and unwound single-stranded DNA product using a phosphorimager.

-

Quantify the percentage of unwound substrate to determine the helicase activity and calculate the IC₅₀ value for this compound.[9]

-

WRN ATPase Activity Assay

This assay measures the ATP hydrolysis activity of WRN helicase, which is coupled to its DNA unwinding function.

-

Materials:

-

Purified recombinant WRN helicase enzyme

-

WRN-H DNA Substrate

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 0.01% Triton)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

Opaque-walled 96- or 384-well plates

-

Plate-reading luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a multi-well plate, add the WRN enzyme to the test compounds.

-

Initiate the reaction by adding a mixture of the DNA substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.[10]

-

Stop the enzymatic reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Normalize the data to controls (no inhibitor for 100% activity and no enzyme for 0% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Cell Proliferation Assay (WST-1)

This colorimetric assay quantifies cell viability and proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

-

Materials:

-

HeLa, U2OS, or other relevant cell lines

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound

-

WST-1 reagent

-

Microplate (ELISA) reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 4 x 10³ cells/well) in 100 µL of culture medium.[1]

-

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1][3]

-

Add 10 µL of WST-1 reagent to each well.

-

Shake the plate thoroughly for 1 minute.

-

Measure the absorbance of the samples at a wavelength between 420-480 nm using a microplate reader. A reference wavelength greater than 600 nm should be used for background correction.[1][11]

-

Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.

-

Immunofluorescence for γ-H2AX Foci

This assay is used to visualize and quantify DNA double-strand breaks (DSBs) by detecting the phosphorylation of histone H2AX (γ-H2AX).

-

Materials:

-

Cells cultured on coverslips in a multi-well plate

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.3% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γ-H2AX (e.g., mouse monoclonal)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

-

DAPI-containing mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 30 minutes at room temperature.[2]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 for 30 minutes at room temperature.[2]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 5% BSA for 30 minutes at room temperature.[2]

-

Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.[2]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in PBS) for 2 hours at room temperature in the dark.[2]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.

-

Chromatin Fractionation and Western Blot

This protocol is used to determine the amount of WRN protein bound to chromatin following treatment with this compound.

-

Materials:

-

HeLa cells

-

This compound

-

PBS

-

Cell lysis and fractionation buffers (e.g., Buffer E1 for cytoplasm, Buffer E2 for nucleoplasm, and a buffer for the chromatin fraction)

-

Protease and phosphatase inhibitors

-

Sonication or benzonase nuclease

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-WRN, anti-Histone H3 (chromatin marker), anti-TopoI (soluble nuclear marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

-

-

Procedure:

-

Treat HeLa cells with increasing concentrations of this compound (e.g., 0.75, 1.0, 1.5, and 2.0 µM) for 4 hours.[2]

-

Harvest the cells and perform subcellular fractionation to separate the cytoplasmic, nuclear soluble, and chromatin-bound fractions using a series of buffers and centrifugation steps.[7][12]

-

The chromatin pellet is typically treated with sonication or a nuclease (e.g., benzonase) to solubilize the chromatin-bound proteins.[7]

-

Determine the protein concentration of each fraction.

-

Resolve equal amounts of protein (e.g., 10 µg) from the nuclear soluble and chromatin-bound fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against WRN, Histone H3, and TopoI.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system. The intensity of the WRN band in the chromatin fraction is compared across different treatment conditions.

-

Conclusion

This compound is a valuable chemical probe for studying the biological functions of WRN helicase and a promising lead compound for the development of targeted therapies for MSI-H cancers. Its potent and selective inhibition of WRN helicase activity, leading to synthetic lethality in susceptible cancer cells, underscores the therapeutic potential of this approach. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and other novel WRN inhibitors. As research in this area progresses, a deeper understanding of the intricate mechanisms of WRN inhibition will undoubtedly pave the way for innovative and effective cancer treatments.

References

- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. materialneutral.info [materialneutral.info]

- 6. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]

- 7. Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Differential Salt Fractionation of Nuclei to Analyze Chromatin-associated Proteins from Cultured Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Dichotomy of NSC 617145: A Potent Inhibitor of WRN ATPase Activity with No Effect on Exonuclease Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 617145 has emerged as a critical small molecule tool for investigating the multifaceted roles of Werner syndrome (WRN) protein, a key enzyme in maintaining genomic integrity. This technical guide provides a comprehensive analysis of the differential effects of this compound on the dual enzymatic functions of WRN: its ATPase/helicase and exonuclease activities. Through a detailed examination of existing literature, this document consolidates quantitative data, outlines experimental methodologies, and visualizes the complex signaling pathways influenced by this potent inhibitor. The central finding is the selective inhibition of WRN's ATPase-driven helicase activity by this compound, while its 3' to 5' exonuclease activity remains unaffected. This specificity makes this compound an invaluable asset for dissecting the distinct contributions of WRN's motor and nuclease functions in DNA replication, repair, and recombination.

Introduction

Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer, is caused by mutations in the WRN gene. The protein product, WRN, is a unique member of the RecQ helicase family, possessing both 3' to 5' helicase activity, fueled by ATP hydrolysis, and 3' to 5' exonuclease activity. These dual functions implicate WRN in a variety of DNA metabolic pathways, including the resolution of complex DNA structures that can arise during replication and repair.

The development of small molecule inhibitors targeting WRN has been a significant focus in cancer research, particularly for tumors with deficiencies in other DNA repair pathways. This compound is a selective inhibitor of the Werner syndrome helicase (WRN).[1] This guide focuses on the specific molecular interactions of this compound with WRN, with a particular emphasis on its differential impact on the enzyme's two catalytic domains.

Quantitative Analysis of this compound's Effect on WRN Enzymatic Activities

This compound has been demonstrated to be a potent inhibitor of the ATPase and helicase functions of the WRN protein.[1] In contrast, studies have consistently shown that this compound has no detectable inhibitory effect on the 3' to 5' exonuclease activity of WRN.[2][3] This section summarizes the key quantitative data that substantiates this crucial distinction.

Table 1: Inhibition of WRN ATPase/Helicase Activity by this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Helicase) | 230 nM | In vitro | [2][3] |

| IC50 (Helicase) | 250 nM | In vitro | [4][5] |

Table 2: Kinetic Parameters of WRN ATPase Activity (in the absence of inhibitor)

| Parameter | Value | Conditions | Reference |

| Km (ATP) | 51 µM | In vitro | |

| Vmax (ATP) | 12% displacement/min | In vitro | |

| Km (ATP-Mg2+ complex) | 140 µM | In vitro | [6] |

Table 3: Effect of this compound on WRN Exonuclease Activity

| Parameter | Observation | Concentration | Reference |

| Inhibition | No detectable effect | Up to 5 µM | [2][3] |

Table 4: Cellular Proliferation Inhibition by this compound

| Cell Line | IC50 / GI50 | Key Characteristics | Reference |

| HeLa | 2.7 µM | p53-deficient cervical cancer | [1] |

| A549 | 3.4 µM | Lung carcinoma | [1] |

| HEK-293T | 3.1 µM | Human embryonic kidney | [1] |

| K562 | 1.8 µM | Chronic myelogenous leukemia | [1] |

| PC-3 | 6.8 µM | Prostate cancer | [1] |

| FA-D2-/- | Synergistic with Mitomycin C | Fanconi Anemia deficient | [2] |

Signaling Pathways and Cellular Consequences of this compound Treatment

The selective inhibition of WRN's helicase activity by this compound triggers a cascade of cellular events, primarily centered around the DNA damage response (DDR). A key context in which the effects of this compound have been elucidated is in cells deficient in the Fanconi Anemia (FA) pathway, a critical DNA interstrand crosslink repair mechanism.

In FA-deficient cells, treatment with this compound in combination with DNA crosslinking agents like mitomycin C (MMC) leads to the accumulation of DNA double-strand breaks (DSBs).[2] This suggests that when the FA pathway is compromised, cells become more reliant on WRN helicase activity to process DNA damage. Inhibition of WRN in this context forces the cell to utilize alternative, often error-prone, repair pathways such as non-homologous end joining (NHEJ), leading to chromosomal abnormalities and cell death.[2] This synthetic lethal interaction highlights the therapeutic potential of WRN inhibitors in specific cancer genotypes.

The inhibition of WRN helicase by this compound also impacts homologous recombination (HR), a major pathway for high-fidelity DSB repair. The accumulation of Rad51 foci in cells treated with this compound and MMC suggests that while HR is initiated, the later steps requiring WRN's helicase activity for processing recombination intermediates are blocked.[2]

Figure 1: Signaling pathway of this compound in FA-deficient cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its effects on WRN.

In Vitro WRN ATPase Activity Assay

This protocol is adapted from commercially available kits and published literature for measuring the ATP hydrolysis activity of purified WRN protein.

Materials:

-

Purified recombinant WRN protein

-

WRN substrate (e.g., forked DNA duplex)

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

ADP detection reagent (e.g., ADP-Glo™, Transcreener® ADP², or Malachite Green reagent)

-

This compound (dissolved in DMSO)

-

96-well or 384-well microplates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In a microplate, add the diluted this compound or DMSO (vehicle control).

-

Add purified WRN protein to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the DNA substrate and ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding the ADP detection reagent according to the manufacturer's instructions.

-

Incubate as required for signal development.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of ATPase activity relative to the vehicle control and determine the IC₅₀ value for this compound.

In Vitro WRN Exonuclease Activity Assay

This protocol describes a method to measure the 3' to 5' exonuclease activity of WRN using a radiolabeled DNA substrate.

Materials:

-

Purified recombinant WRN protein

-

DNA substrate with a 3' recessed end, 5'-end labeled with ³²P

-

Exonuclease Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Phosphorimager

Procedure:

-

Prepare reaction mixtures containing exonuclease assay buffer, the ³²P-labeled DNA substrate, and either this compound at various concentrations or DMSO (vehicle control).

-

Add purified WRN protein to initiate the reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding an equal volume of Stop Solution.

-

Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the gel using a phosphorimager and quantify the amount of undigested substrate and digested products.

-

Compare the extent of exonuclease activity in the presence and absence of this compound.

Cellular Proliferation Assay

This protocol outlines a common method to assess the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., WST-1, XTT, or CellTiter-Glo®)

-

96-well cell culture plates

-

Multichannel pipette

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.

Chromatin Binding Assay

This protocol describes a method to determine if this compound treatment affects the association of WRN protein with chromatin.

Materials:

-

HeLa cells or other suitable cell line

-

This compound (dissolved in DMSO)

-

Cell lysis buffer

-

Chromatin fractionation buffers

-

Protease inhibitors

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary antibodies against WRN, Histone H3 (chromatin marker), and a soluble nuclear protein (e.g., Topoisomerase I)

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with this compound at various concentrations or DMSO for a specified time (e.g., 4-6 hours).

-

Harvest the cells and perform cellular fractionation to separate the nuclear soluble and chromatin-bound protein fractions.

-

Determine the protein concentration of each fraction.

-

Resolve equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform Western blotting using primary antibodies against WRN, Histone H3, and the soluble nuclear protein marker.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Analyze the relative amount of WRN in the chromatin-bound fraction compared to the soluble fraction and the control treatment.

Experimental and Logical Workflow Visualizations

Effective research on WRN inhibitors like this compound follows a logical progression from initial screening to detailed cellular characterization. The following diagrams illustrate these workflows.

Figure 2: General experimental workflow for WRN inhibitor studies.

Figure 3: Logical relationship of this compound and WRN activities.

Conclusion

This compound stands out as a highly selective inhibitor of the Werner syndrome protein's ATPase/helicase activity, with a clear distinction from its exonuclease function, which remains unaffected. This specificity provides researchers with a powerful tool to dissect the intricate roles of WRN's motor domain in maintaining genome stability. The synergistic lethality observed with this compound in the context of Fanconi Anemia deficiency underscores the potential of targeting WRN in cancers with specific DNA repair defects. The detailed protocols and workflow visualizations provided in this guide are intended to facilitate further research into the therapeutic applications of WRN inhibitors and to deepen our understanding of the fundamental mechanisms of DNA replication and repair.

References

- 1. Biochemical and kinetic characterization of the DNA helicase and exonuclease activities of werner syndrome protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Werner syndrome protein DNA helicase activity: directionality, substrate dependence and stimulation by replication protein A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Characterization of Werner syndrome protein DNA helicase activity: directionality, substrate dependence and stimulation by replication protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Unraveling the Cellular Impact of NSC 617145: A Technical Guide

While specific data on the cellular uptake and intracellular distribution of the Werner syndrome helicase (WRN) inhibitor, NSC 617145, remains limited in publicly available research, a significant body of evidence elucidates its profound effects on cellular processes, particularly in the context of DNA damage and repair. This technical guide synthesizes the current understanding of this compound's mechanism of action, its impact on cellular viability, and the experimental frameworks used to characterize its activity.

Core Mechanism of Action: Targeting the WRN Helicase

This compound is a selective inhibitor of the WRN helicase, an enzyme crucial for maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2] The compound has demonstrated a potent inhibitory effect on the ATPase activity of the WRN protein, which is essential for its helicase function.[1] This inhibition leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis, particularly in cancer cells with specific genetic vulnerabilities.[1][3]

Quantitative Analysis of Cellular Effects

The biological activity of this compound has been quantified across various cell lines and experimental conditions. The following tables summarize key quantitative data on its inhibitory concentrations and cellular consequences.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (WRN Helicase Inhibition) | 230 nM | In vitro | [1] |

| IC50 (WRN Helicase Inhibition) | 250 nM | In vitro | |

| Concentration for Proliferation Inhibition | 0.75-3 µM | HeLa | [1] |

| Synergistic Concentration with Mitomycin C | 0.125 µM | FA-D2-/- | [1] |

| Table 1: In Vitro Inhibitory Concentrations of this compound |

| Cellular Effect | Concentration | Treatment Duration | Cell Line(s) | Reference |

| Induction of WRN binding to chromatin | 0.75 µM | 6 hours | HeLa | [1] |

| Induction of proteasomal degradation of WRN | 0.75 µM | 6 hours | HeLa | [1] |

| Induction of double-strand breaks | 0.125 µM (with Mitomycin C) | Not Specified | FA-D2-/- | [1] |

| Maximal inhibition of proliferation (98%) | 0.75 µM | 24-72 hours | HeLa | [1] |

| Induction of cell cycle arrest and apoptosis | Not Specified | Not Specified | HTLV-1-transformed T-cell leukemia cells | [1][3] |

| Table 2: Cellular Effects of this compound at Various Concentrations and Durations |

Experimental Protocols

The characterization of this compound's cellular effects relies on a variety of established experimental protocols. Below are detailed methodologies for key assays mentioned in the literature.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound.

-

MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

-

Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[4]

-

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with various concentrations of this compound for the desired duration.

-

Equilibrate the plate to room temperature.

-

Add an equal volume of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[4]

-

Western Blotting for Protein Expression and Localization

Western blotting is employed to analyze the levels and subcellular localization of specific proteins, such as WRN.

-

Sample Preparation:

-

For whole-cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

For subcellular fractionation (e.g., chromatin-bound vs. soluble fractions), utilize a fractionation buffer system.[5]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-WRN), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Molecular Impact of this compound

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action for this compound.

Caption: A typical experimental workflow for evaluating this compound.

Signaling Pathways and Synergistic Effects

This compound has been shown to have a particularly potent effect in cells with a defective Fanconi Anemia (FA) pathway, a critical DNA repair mechanism. In these cells, inhibition of WRN by this compound, especially in combination with DNA cross-linking agents like Mitomycin C (MMC), leads to an accumulation of DNA double-strand breaks.[2][5] This suggests that when the FA pathway is compromised, cells become more reliant on WRN for survival, making it a promising therapeutic target. The inhibition of WRN in this context appears to force cells to rely on error-prone repair pathways like non-homologous end joining (NHEJ), leading to increased genomic instability and cell death.[2][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

NSC 617145: A Targeted Approach to Inducing DNA Double-Strand Breaks in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC 617145 is a potent and selective small molecule inhibitor of Werner syndrome helicase (WRN), a key enzyme involved in DNA repair and maintenance of genomic stability. This technical guide provides a comprehensive overview of the mechanism by which this compound induces DNA double-strand breaks (DSBs), particularly in cancer cells with specific DNA repair deficiencies. Through the inhibition of WRN's helicase activity, this compound leads to the stalling of replication forks, the accumulation of DNA damage, and the activation of downstream DNA damage response (DDR) pathways. This document details the synergistic effects of this compound with DNA cross-linking agents, summarizes key quantitative data from seminal studies, provides detailed experimental protocols for assessing its activity, and presents visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and the Werner Syndrome Helicase (WRN)

Werner syndrome (WS) is a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer.[1][2] It is caused by mutations in the WRN gene, which encodes a RecQ helicase.[1][2] The WRN protein possesses both 3' to 5' DNA helicase and exonuclease activities and plays a critical role in various DNA metabolic processes, including DNA replication, repair, and telomere maintenance.[1][2] Due to its central role in maintaining genomic integrity, WRN is a compelling target for cancer therapy. Many cancer cells exhibit deficiencies in other DNA repair pathways, rendering them more reliant on WRN for survival.

This compound has been identified as a selective inhibitor of the WRN helicase, with an IC50 value of approximately 230-250 nM.[2][3] It demonstrates selectivity for WRN over other helicases such as BLM, FANCJ, ChlR1, RecQ, and UvrD.[2] By inhibiting the helicase function of WRN, this compound disrupts the resolution of DNA structures that arise during replication and repair, leading to the formation of toxic DNA lesions, most notably DSBs.

Core Mechanism: Induction of DNA Double-Strand Breaks

The primary mechanism by which this compound exerts its cytotoxic effects is through the induction of DNA double-strand breaks.[4] This process is particularly pronounced when cancer cells are co-treated with DNA damaging agents that create interstrand cross-links (ICLs), such as mitomycin C (MMC).[4]

Synergistic Effect with Interstrand Cross-linking Agents

In cells deficient in the Fanconi Anemia (FA) pathway, a major pathway for ICL repair, the inhibition of WRN by this compound leads to a synergistic increase in DSBs and chromosomal abnormalities.[4] When the FA pathway is compromised, cells become more dependent on WRN for the processing of ICL-induced DNA damage.[4] Inhibition of WRN in this context leads to the collapse of replication forks stalled at ICLs, resulting in the formation of DSBs.[4]

Activation of the DNA Damage Response

The accumulation of DSBs triggers a robust DNA damage response (DDR). Key proteins involved in this response are activated, including Ataxia Telangiectasia Mutated (ATM) and the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs).[4] The phosphorylation of H2AX to form γ-H2AX is a well-established marker of DSBs, and treatment with this compound, particularly in combination with MMC in FA-deficient cells, leads to a significant increase in γ-H2AX foci.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on DNA double-strand breaks and associated cellular responses.

| Cell Line | Treatment | % Proliferation Inhibition | Citation |

| HeLa | 1.5 µM this compound | ~98% | [2] |

| FA-D2-/- | 0.125 µM this compound + 9.4 nM MMC | ~45% | [1] |

| FA-D2+/+ | 0.125 µM this compound + 9.4 nM MMC | ~10% | [1] |

Table 1: Effect of this compound on Cell Proliferation. This table illustrates the potent anti-proliferative effect of this compound, especially in combination with MMC in FA-deficient cells.

| Cell Line | Treatment | Fold Increase in γ-H2AX Foci | Citation |

| HeLa | 0.25 µM this compound | ~18-fold | [2] |

Table 2: Induction of γ-H2AX Foci by this compound. This table highlights the significant increase in a key DSB marker upon treatment with this compound.

| Cell Line | Treatment | Observation | Citation |

| FA-D2-/- | 0.125 µM this compound + 9.4 nM MMC | Robust ATM activation (pATM Ser1981) | [1] |

| FA-D2-/- | 0.125 µM this compound + 9.4 nM MMC | Increased DNA-PKcs pS2056 foci | [1][2] |

| FA-D2-/- | 0.125 µM this compound + 9.4 nM MMC | ~90% of cells positive for Rad51 foci | [2] |

| FA-D2+/+ | 0.125 µM this compound + 9.4 nM MMC | Similar Rad51 foci to DMSO-treated cells (~50%) | [2] |

Table 3: Activation of DNA Damage Response Pathways. This table summarizes the activation of key DDR proteins and the formation of repair foci in response to this compound and MMC treatment in FA-deficient cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on DNA double-strand breaks.

Western Blotting for DNA Damage Response Proteins

This protocol is for the detection of total and phosphorylated forms of DDR proteins such as ATM.

-

Cell Lysis:

-

Treat cells with this compound and/or MMC for the desired time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-pATM Ser1981, anti-ATM) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) detection kit and image the blot.[1]

-

Immunofluorescence for γ-H2AX and Rad51 Foci

This protocol details the visualization and quantification of DNA repair foci.

-

Cell Seeding and Treatment:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat cells with this compound and/or MMC for the indicated duration.

-

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Block with 5% BSA in PBS for 1 hour at room temperature.[6]

-

Incubate with primary antibodies (e.g., anti-γ-H2AX, anti-Rad51) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount coverslips on slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Acquire images using a fluorescence microscope.

-

-

Quantification:

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WRN helicase safeguards deprotected replication forks in BRCA2-mutated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]

NSC 617145: A Technical Guide to its Apoptosis-Inducing Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms underlying the apoptosis induced by NSC 617145, a selective small molecule inhibitor of Werner Syndrome (WRN) helicase. The information presented herein is intended to serve as a detailed resource, summarizing key quantitative data, experimental methodologies, and the core signaling cascade from initial drug-target interaction to the execution of programmed cell death.

Core Mechanism of Action: Targeting the WRN Helicase

This compound is a selective inhibitor of the Werner Syndrome (WRN) ATP-dependent helicase, a protein critical for maintaining genomic stability through its roles in DNA replication, recombination, and repair.[1][2] The compound specifically inhibits the helicase and ATPase activities of WRN, with minimal effect on its exonuclease function or the activity of other DNA helicases such as BLM, FANCJ, and RECQ1.[3][4][5]

The primary mechanism of this compound is the induction of toxic DNA lesions.[3][4] By inhibiting WRN's helicase activity, the compound leads to the accumulation of stalled replication forks and unresolved recombination intermediates.[1][3] This results in the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage that, if left unresolved, triggers apoptotic pathways.[3][4][5] The induction of apoptosis and the antiproliferative effects of this compound are strictly WRN-dependent; cells depleted of WRN protein are resistant to the compound.[3][4]

Furthermore, this compound treatment causes the WRN protein to become entrapped on chromatin in a dose-dependent manner.[3][4][6] This "poisoned" WRN is subsequently targeted for degradation through a proteasome-mediated pathway.[3][4][5]

The this compound-Induced Apoptosis Signaling Pathway

The apoptotic cascade initiated by this compound begins with the inhibition of WRN helicase and culminates in programmed cell death. The key events in this pathway are the generation of DSBs and the subsequent activation of the DNA Damage Response (DDR). While direct evidence on the downstream Bcl-2 family modulation by this compound is limited, studies on the structurally and functionally related WRN inhibitor NSC 19630 show a clear link to the mitochondrial pathway, involving the downregulation of anti-apoptotic factor Bcl-2 and activation of caspase-3.[1][2]

References

- 1. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Mechanism of NSC 617145: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 617145 is a small molecule inhibitor targeting the Werner syndrome helicase (WRN), a key enzyme involved in DNA repair and maintenance of genomic stability.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its ability to induce cell cycle arrest. It has been demonstrated that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis, particularly when used in combination with DNA cross-linking agents like Mitomycin C (MMC). This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Werner syndrome (WS) is a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer, caused by mutations in the WRN gene.[2] The WRN protein is a RecQ helicase that plays a critical role in several DNA metabolic pathways, including replication, repair, and recombination.[2][3] Its helicase and exonuclease activities are crucial for resolving complex DNA structures that can arise during these processes. The dependence of certain cancer cells on specific DNA repair pathways, a concept known as synthetic lethality, has positioned WRN as an attractive target for cancer therapy. This compound has emerged as a selective inhibitor of the WRN helicase's ATPase activity.[1][2]

Mechanism of Action of this compound

This compound functions as a selective inhibitor of the Werner syndrome helicase (WRN).[1] Its primary mechanism involves the inhibition of the ATPase activity of WRN, which is essential for its helicase function.[2] This inhibition leads to the accumulation of DNA damage and chromosomal abnormalities, ultimately triggering cell cycle arrest and apoptosis.[1][2]

The effects of this compound are particularly pronounced in cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the Fanconi Anemia (FA) pathway.[2][4] In these contexts, this compound acts synergistically with DNA cross-linking agents like Mitomycin C (MMC) to induce double-strand breaks (DSBs).[2][5] This leads to the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase and an increase in DNA-PKcs pS2056 foci, suggesting a shift towards the error-prone non-homologous end-joining (NHEJ) pathway for DNA repair.[2][5]

Studies have shown that treatment with this compound can lead to an S-phase cell cycle arrest.[6][7] This is consistent with the role of WRN helicase in resolving stalled replication forks.[2] Inhibition of WRN by this compound likely leads to the accumulation of unresolved replication intermediates, triggering a DNA damage response and halting cell cycle progression to allow for repair or, if the damage is too severe, to initiate apoptosis.[2][6]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on cell proliferation.

| Parameter | Value | Reference |

| WRN Helicase IC50 | 230 nM | [2] |

| WRN Helicase IC50 | 250 nM |

Table 1: In Vitro Inhibitory Concentration of this compound against WRN Helicase.

| Cell Line | Treatment | Effect | Concentration | Reference |

| HeLa | This compound | 98% proliferation inhibition | 0.75 - 3 µM | [1] |

| U2OS | This compound | 80% proliferation inhibition | 1.5 µM | [2] |

| FA-D2-/- | This compound + Mitomycin C (9.4 nM) | 45% reduction in proliferation | 0.125 µM | [3] |

| FA-D2+/+ | This compound + Mitomycin C (9.4 nM) | 10% reduction in proliferation | 0.125 µM | [3] |

| C91PL (HTLV-1 transformed) | This compound | IC50 = 0.13 ± 0.047 µM (apoptosis) | - | [6] |

| Normal PBMCs | This compound | IC50 = 0.32 ± 0.013 µM (apoptosis) | - | [6] |

Table 2: Cellular Effects of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound-induced cell cycle arrest and a typical experimental workflow for its investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to NSC 617145: A Targeted Approach for Fanconi Anemia-Deficient Cancers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the small molecule inhibitor NSC 617145, detailing its mechanism of action and its specific synthetic lethal interaction with the Fanconi Anemia (FA) DNA repair pathway. It is intended to serve as a resource for researchers exploring novel therapeutic strategies for cancers with FA pathway deficiencies.

Introduction to the Fanconi Anemia Pathway

The Fanconi Anemia (FA) pathway is a critical DNA damage repair network essential for maintaining genomic stability. Its primary function is to resolve DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription.[1][2][3] The pathway integrates multiple DNA repair processes, including nucleotide excision repair, translesion synthesis, and homologous recombination (HR).[1] A central event in the activation of the FA pathway is the monoubiquitination of the FANCD2-FANCI protein complex, which is orchestrated by an E3 ubiquitin ligase core complex.[4][5] Genetic inactivation of FA pathway components leads to the rare genetic disorder Fanconi anemia, characterized by bone marrow failure and a high predisposition to cancer.[1] However, defects in this pathway are also found in various sporadic cancers, making it an attractive target for therapeutic intervention.[2][3]

This compound: A Selective Werner Syndrome Helicase (WRN) Inhibitor

This compound is a small molecule identified as a potent and selective inhibitor of the Werner syndrome (WRN) helicase, a member of the RecQ family of DNA helicases.[6][7] WRN helicase plays a crucial role in DNA replication, repair, and maintenance of genomic integrity.[8][9] Inhibition of its helicase activity by this compound interferes with normal DNA metabolism, leading to the accumulation of DNA double-strand breaks (DSBs) and the induction of apoptosis, particularly in rapidly dividing cells.[7]

Mechanism of Action

This compound specifically inhibits the ATP-dependent DNA unwinding activity of the WRN helicase.[6] It also inhibits the associated ATPase activity but does not affect the exonuclease function of the WRN protein.[7] In cellular models, treatment with this compound leads to an accumulation of stalled replication forks, marked by an increase in PCNA foci, and triggers a DNA damage response, evidenced by the formation of γ-H2AX foci (a marker of DSBs).[7] Furthermore, the compound induces the binding of the WRN protein to chromatin, followed by its proteasome-mediated degradation.[6][7]

The Synthetic Lethal Interaction of this compound in FA-Deficient Cells

The therapeutic potential of this compound is most pronounced in the context of FA pathway deficiency. A synthetic lethal approach is achieved by combining WRN inhibition with a defective FA pathway, leading to selective killing of cancer cells.

In FA-deficient cells, the primary HR-mediated pathway for ICL repair is compromised. These cells rely on alternative, often error-prone, repair mechanisms for survival. WRN helicase function becomes critical in these cells to process DNA structures that arise at stalled replication forks following ICL damage.[8][10]

When FA-deficient cells (e.g., FA-D2-/-) are co-treated with an ICL-inducing agent like Mitomycin C (MMC) and this compound, the result is a synergistic increase in cytotoxicity.[7][10][11] This is because the inhibition of WRN prevents the processing of recombination intermediates that accumulate due to the faulty FA pathway.[7][11] The unresolved DNA damage leads to a massive accumulation of DSBs, which then forces the cell to rely on the error-prone Non-Homologous End Joining (NHEJ) pathway for repair.[8][9][12] This is evidenced by the enhanced accumulation of DNA-PKcs pS2056 foci, a key marker for NHEJ activation.[7][8][10] The reliance on NHEJ in this context results in profound chromosomal instability and, ultimately, cell death.[7][8]

Figure 1: Simplified overview of the Fanconi Anemia (FA) DNA repair pathway.

Figure 2: Mechanism of this compound-induced synthetic lethality in FA-deficient cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| WRN Helicase | Helicase Activity | 230 nM | [6] |

| WRN Helicase | Helicase Activity | 250 nM | [13] |

| WRN ATPase | ATPase Activity | Dose-dependent inhibition | [7] |

| WRN Exonuclease | Exonuclease Activity | No detectable effect |[7] |

Table 2: Helicase Selectivity Profile of this compound

| Helicase | Concentration Tested | % Inhibition | Reference(s) |

|---|---|---|---|

| BLM | 5 µM | Not significant | [7] |

| FANCJ | 5 µM | Not significant | [7] |

| ChlR1 | 5 µM | Not significant | [7] |

| RecQ | 5 µM | Not significant | [7] |

| UvrD | 5 µM | Not significant | [7] |

| RECQ1 | 5 µM | ~7% |[7] |

Table 3: Effective Concentrations in Cellular Assays

| Cell Line Type | Agent(s) | Concentration(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| HeLa | This compound | 0.75 - 3 µM | Inhibition of proliferation | [6] |

| HeLa | This compound | 0.25 µM | 18-fold increase in γ-H2AX foci | [7] |

| FA-D2-/- | This compound + MMC | 0.125 µM + 9.4 nM | Synergistic inhibition of proliferation; DSB accumulation | [6][8] |

| FA-A-/- | this compound + MMC | 0.75 µM + 9.4 nM | Synergistic inhibition of proliferation |[8] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound. Researchers should optimize these protocols for their specific experimental systems.

WRN Helicase Inhibition Assay (Radiometric)

-

Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA).

-

Substrate: Use a forked DNA duplex substrate radiolabeled at the 5' end with ³²P.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the reaction should be kept constant (e.g., <2%).

-

Reaction: Incubate purified recombinant WRN protein with varying concentrations of this compound in the reaction buffer for 10 minutes at room temperature.

-

Initiation: Start the helicase reaction by adding the ³²P-labeled DNA substrate and ATP (e.g., 2 mM final concentration). Incubate for 15-30 minutes at 37°C.

-

Termination: Stop the reaction by adding a stop buffer containing EDTA, SDS, and loading dye.

-

Analysis: Resolve the displaced single-stranded DNA from the duplex substrate using non-denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Dry the gel and expose it to a phosphor screen. Quantify the bands corresponding to the unwound and duplex DNA using a phosphorimager. Calculate the percentage of inhibition relative to the DMSO control. The IC₅₀ is determined by plotting inhibition versus inhibitor concentration.

Cell Proliferation Assay (WST-1 or similar)

-

Cell Seeding: Seed cells (e.g., FA-D2-/- and FA-D2+/+ control cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with serial dilutions of this compound, Mitomycin C, or a combination of both. Include a DMSO-treated control group.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

Reagent Addition: Add WST-1 reagent (or similar metabolic assay reagent like MTT or XTT) to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours until a color change is visible.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell proliferation relative to the DMSO-treated control cells after background subtraction.

Immunofluorescence for DNA Damage Foci (e.g., γ-H2AX, DNA-PKcs)

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with this compound and/or MMC for the desired time (e.g., 2-24 hours).

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1 hour.

-

Primary Antibody: Incubate with the primary antibody (e.g., anti-γ-H2AX or anti-phospho-DNA-PKcs pS2056) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash three times with PBST. Stain nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Acquire images using a fluorescence or confocal microscope.

-

Analysis: Quantify the number of foci per nucleus using imaging software (e.g., ImageJ). A cell is typically considered positive if it contains >10-15 foci.

Figure 3: Experimental workflow to assess the synergy of this compound and MMC.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the function of WRN helicase and a promising lead compound for targeted cancer therapy. Its ability to induce a synthetic lethal phenotype in FA-deficient cells highlights a key vulnerability that can be exploited for therapeutic gain.[8][9] The synergistic effect with DNA cross-linking agents like MMC suggests that WRN inhibition could be used to sensitize resistant tumors to conventional chemotherapies.[10][11]

Future research should focus on optimizing the pharmacological properties of this compound to improve its potency, selectivity, and in vivo efficacy. Further investigation into the precise molecular interactions between the inhibited WRN protein, DNA repair complexes, and chromatin is necessary to fully elucidate its mechanism of action. Ultimately, the development of WRN inhibitors like this compound could provide a new therapeutic avenue for treating a range of cancers characterized by deficiencies in the Fanconi Anemia pathway and other related DNA damage response networks.

References

- 1. Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. Werner syndrome helicase has a critical role in DNA damage responses in the absence of a functional fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. rndsystems.com [rndsystems.com]

An In-depth Technical Guide to the Synthetic Lethality of NSC 617145 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary